molecular formula C7H16Cl2N2O B6180046 N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride CAS No. 2613383-01-8

N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride

Cat. No.: B6180046
CAS No.: 2613383-01-8
M. Wt: 215.12 g/mol
InChI Key: DLNLDJJSHXCXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride is a synthetic organic compound characterized by a pyrrolidine ring (a five-membered secondary amine) linked via a methylene group to an acetamide moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

CAS No.

2613383-01-8

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

IUPAC Name

N-(pyrrolidin-2-ylmethyl)acetamide;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-5-7-3-2-4-8-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H

InChI Key

DLNLDJJSHXCXNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCN1.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride typically involves the reaction of pyrrolidine with acetamide under specific conditions. The process generally includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(pyrrolidin-2-yl)methyl]acetamide oxides, while reduction could produce different amine derivatives .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine compounds, including N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride, exhibit significant anticonvulsant properties. In one study, new N-phenylacetamide derivatives were synthesized and evaluated for their anticonvulsant activity using animal models. The results demonstrated that specific derivatives showed efficacy in reducing seizure activity, particularly in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

CompoundED50 (mg/kg) MESED50 (mg/kg) scPTZToxic Dose (mg/kg)Protective Index
Derivative 2052.30ND>500>9.56
Phenytoin28.10>500>100>3.6
Valproic Acid4856467841.6

ED50: Median effective dose; ND: Not determined.

Cognitive Enhancement

Compounds based on the pyrrolidine structure have been identified as potential enhancers of learning and memory. A patent describes the synthesis of pyrrolidinone acetamides that demonstrate improved cognitive functions when administered in pharmaceutical compositions . These compounds may offer therapeutic benefits in treating cognitive impairments associated with neurodegenerative diseases.

Anticonvulsant Efficacy Study

A comprehensive study evaluated the anticonvulsant efficacy of various N-phenylacetamide derivatives, including those related to this compound. The study utilized both MES and scPTZ tests to assess seizure protection in rodent models. The findings indicated that certain derivatives significantly reduced seizure frequency compared to controls, suggesting a strong link between structural modifications and pharmacological activity .

Cognitive Enhancement Research

Another study focused on the cognitive-enhancing effects of pyrrolidinone acetamides in animal models designed to simulate memory impairment. The results showed that specific compounds improved performance in passive avoidance tasks, indicating their potential as therapeutic agents for enhancing cognitive function .

Mechanism of Action

The mechanism of action of N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Applications/Properties References
N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride Pyrrolidine + acetamide Dihydrochloride salt Likely pharmaceutical intermediate
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride Morpholine-pyrimidine + acetamide Morpholine-pyrimidine ring Potential kinase inhibitor or antiviral agent
Cimetidine carboxamide dihydrochloride (free base) Imidazole + methylthioethyl + acetamide Imidazole, methylthio group H2 receptor antagonism (derived from cimetidine)
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide dihydrochloride Phenyl-pyrazole + acetamide Amino, methylphenyl, pyrazole Possible CNS or anti-inflammatory agent
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide + diethylphenyl Chlorine, methoxymethyl, aromatic substituents Herbicide (lipid synthesis disruption)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-thioether + acetamide Sulfur bridge, pyrimidine, pyridine Intermediate for bioactive molecules

Detailed Analysis

Pharmacological Derivatives
  • Cimetidine Carboxamide Dihydrochloride ():
    This compound shares the acetamide group but incorporates an imidazole ring and a methylthioethyl chain, critical for histamine H2 receptor antagonism. The dihydrochloride salt enhances solubility, similar to the target compound. However, the absence of imidazole in the target suggests divergent biological targets .

  • N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide Dihydrochloride (): The morpholine-pyrimidine core may confer kinase inhibitory properties, as morpholine derivatives are common in kinase inhibitors (e.g., PI3K inhibitors).
Agrochemical Derivatives
  • Alachlor and Pretilachlor ():
    These chloroacetamides feature aromatic substituents (e.g., diethylphenyl) and methoxymethyl groups, enhancing lipophilicity for membrane penetration in plants. The target compound’s pyrrolidine and lack of chlorine suggest lower environmental persistence and distinct mechanisms of action .
Heterocyclic Hybrids
  • N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide Dihydrochloride (): The phenyl-pyrazole moiety may target serotonin or dopamine receptors due to aromatic stacking. The dihydrochloride salt improves bioavailability, paralleling the target compound’s formulation strategy. However, the pyrrolidine in the target could enhance blood-brain barrier penetration .
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): The sulfur bridge and pyrimidine-pyridine system suggest utility in metal chelation or antimetabolite activity.

Biological Activity

N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to an acetamide group, which influences its interaction with biological targets. The structural configuration significantly affects its binding affinity and biological activity.

The compound's mechanism of action primarily involves interactions with specific receptors or enzymes. The pyrrolidine moiety enhances the binding to these targets, which can lead to various biological responses, including:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Modulation of Receptor Activity : It can interact with neurotransmitter receptors, potentially affecting signaling pathways involved in neurological functions.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. In animal models, it has shown efficacy in reducing seizure activity, particularly in tests such as the maximal electroshock (MES) test. The compound's structure allows it to bind to sodium channels, which are crucial for neuronal excitability.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest it possesses activity against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli12.5 µg/mL

Case Studies and Research Findings

  • Anticonvulsant Studies : In a study involving several derivatives of pyrrolidine compounds, this compound demonstrated significant anticonvulsant activity in the MES model. The results indicated that compounds with similar structures could effectively reduce seizure frequency and severity .
  • Antimicrobial Screening : A recent study highlighted the antimicrobial efficacy of pyrrolidine derivatives, including this compound against Gram-positive and Gram-negative bacteria. The compound's MIC values suggest a promising profile for potential therapeutic applications .
  • Neuropharmacological Research : Investigations into the effects on neurotransmitter systems have shown potential implications for treating neurological disorders. The compound's ability to modulate receptor activity may provide insights into developing new treatments for conditions such as epilepsy.

Q & A

Basic: What synthetic routes are recommended for synthesizing N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves two key steps: (1) acetylation of pyrrolidin-2-ylmethylamine using acetyl chloride or acetic anhydride under controlled conditions (0–5°C in anhydrous dichloromethane to minimize side reactions) and (2) dihydrochloride salt formation via HCl gas or concentrated HCl in ethanol. Yield optimization requires precise stoichiometric ratios (1:1.2 amine-to-acetylating agent) and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization (ethanol/water, 4:1 v/v) enhances purity .

Advanced: How can researchers resolve discrepancies in NMR data for structural characterization of the dihydrochloride salt?

Answer:
Protonation of the pyrrolidine nitrogen in the dihydrochloride form alters chemical shifts. Use deuterated DMSO-d₆ to stabilize exchangeable protons and acquire ¹H/¹³C NMR at 25°C. Compare observed shifts with published pyrrolidine derivatives (e.g., δ 3.1–3.5 ppm for pyrrolidine protons, δ 47.0 ppm for adjacent carbons). 2D NMR techniques (HSQC, HMBC) clarify connectivity, while elemental analysis confirms Cl⁻ content (theoretical ~23.2%) .

Basic: Which analytical techniques are essential for validating purity and structural integrity?

Answer:

  • HPLC : C18 column (5 µm), 0.1% TFA in water/acetonitrile gradient (5→95% over 20 min), UV detection at 210 nm. Purity >95% is acceptable for biological assays.
  • Mass Spectrometry : ESI-MS (positive mode) to confirm [M+H]⁺ (calculated m/z ~207.1).
  • Elemental Analysis : Verify %C, %H, %N, and %Cl (±0.4% deviation).
  • X-ray Crystallography (if feasible): Resolves stereochemical ambiguities .

Advanced: What strategies improve compound stability in physiological buffers for in vivo studies?

Answer:

  • pH Adjustment : Stabilize in PBS (pH 5.5–6.0) to prevent deacetylation.
  • Degradation Monitoring : Incubate at 37°C for 24h; quantify intact compound via HPLC-UV (retention time ~8.2 min).
  • Lyophilization : Store as lyophilized powder at -20°C; reconstitute in DMSO (≤10% v/v in final assay buffer) .

Basic: How are solubility challenges addressed during in vitro assay preparation?

Answer:

  • Stock Solution : Dissolve in DMSO (50 mg/mL), filter-sterilize (0.22 µm).
  • Aqueous Dilution : Use buffers with 0.1% Tween-80 or cyclodextrin (10 mM) to maintain solubility. Acidic buffers (pH 4.5) enhance solubility due to protonated amine groups .

Advanced: What computational approaches predict target interactions, such as with N-acetylglucosaminidase?

Answer:

  • Docking Studies : Use AutoDock Vina with enzyme PDB structures (e.g., 1JKG) to assess binding poses. Focus on hydrogen bonds between the acetamide carbonyl and catalytic residues (e.g., Asp-67).
  • MD Simulations : Run 100-ns simulations (GROMACS) to calculate binding free energies (MM/PBSA). Validate against pyrrolidine-based inhibitors showing Ki <10 µM .

Basic: What safety precautions are critical during handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure.
  • Spill Management : Neutralize with sodium bicarbonate; collect residues in hazardous waste containers .

Advanced: How is stereochemical purity ensured during chiral synthesis?

Answer:

  • Chiral HPLC : Use a CHIRALPAK® IA column (hexane/isopropanol, 85:15) to resolve enantiomers (Rf difference ≥1.5).
  • Circular Dichroism : Compare spectra with enantiopure standards (e.g., (S)-isomer peak at 220 nm) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme Inhibition : N-acetylglucosaminidase assay (pH 4.5, 37°C) with p-nitrophenyl-β-D-GlcNAc substrate. IC₅₀ determination via absorbance at 405 nm.
  • Cytotoxicity : MTT assay in HEK293 cells (48h exposure, 10–100 µM range) .

Advanced: How are metabolic pathways analyzed in preclinical models?

Answer:

  • Metabolite Profiling : Administer 10 mg/kg (IV) in rodents; collect plasma at 0.5, 2, 6h. Use LC-QTOF-MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Pharmacokinetics : Non-compartmental analysis (WinNonlin®) calculates t₁/₂, Cmax, and AUC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.